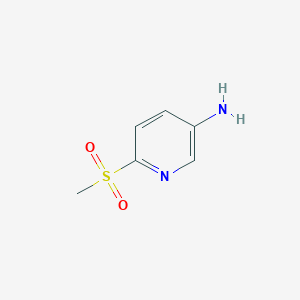
二氯乙二胺钯
描述
Palladium ethylenediamine dichloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H₂NCH₂CH₂NH₂)Cl₂. It is a palladium complex where the metal center is coordinated to an ethylenediamine ligand and two chloride ions. This compound is widely used in various catalytic processes and has significant applications in organic synthesis .
科学研究应用
Palladium ethylenediamine dichloride has a wide range of applications in scientific research, including:
作用机制
Target of Action
Palladium ethylenediamine dichloride, also known as ethane-1,2-diamine;palladium(2+);dichloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are organic molecules, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds .
Mode of Action
The compound acts as a catalyst in cross-coupling reactions, a class of reactions that have significantly impacted the field of organic synthesis . The mode of action involves adsorption, extraction/precipitation, and crystallization . The presence of a proximal bidentate directing group controls the cyclization pathway, dictating the ring size that is generated .
Biochemical Pathways
Palladium ethylenediamine dichloride affects the biochemical pathways involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in the synthesis of complex organic molecules. The compound’s catalytic activity influences the efficiency and selectivity of these pathways .
Result of Action
The result of the compound’s action is the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds . This facilitates the synthesis of complex organic molecules, contributing to advancements in organic synthesis .
Action Environment
The action of palladium ethylenediamine dichloride can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical entities .
生化分析
Biochemical Properties
Palladium ethylenediamine dichloride has been found to play a role in various biochemical reactions. It has been used as a catalyst in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The nature of these interactions involves the formation of bonds between the palladium ion and the biomolecules, facilitating the biochemical reactions .
Cellular Effects
The effects of Palladium ethylenediamine dichloride on cells have been studied primarily in the context of cancer cell lines . The compound has been found to induce apoptosis in certain cell lines, suggesting a potential role in cancer treatment . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .
Molecular Mechanism
At the molecular level, Palladium ethylenediamine dichloride exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit or activate certain enzymes, which can lead to changes in cellular processes .
Temporal Effects in Laboratory Settings
The effects of Palladium ethylenediamine dichloride over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided insights into how the compound interacts with cells and biomolecules over time .
Dosage Effects in Animal Models
While specific studies on Palladium ethylenediamine dichloride dosage effects in animal models are limited, it is generally understood that the effects of compounds can vary with different dosages . This includes potential threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Palladium ethylenediamine dichloride is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins .
Subcellular Localization
The compound’s interactions with various biomolecules suggest that it may be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Palladium ethylenediamine dichloride can be synthesized by reacting palladium chloride with ethylenediamine in an aqueous solution. The reaction typically involves dissolving palladium chloride in water, followed by the addition of ethylenediamine. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain palladium ethylenediamine dichloride in solid form .
Industrial Production Methods
In industrial settings, the production of palladium ethylenediamine dichloride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where precise control over temperature, pH, and reaction time is maintained to optimize yield and purity .
化学反应分析
Types of Reactions
Palladium ethylenediamine dichloride is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, where it aids in the addition of hydrogen atoms to organic molecules.
Substitution: Palladium ethylenediamine dichloride can undergo substitution reactions, where the chloride ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving palladium ethylenediamine dichloride include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from reactions involving palladium ethylenediamine dichloride depend on the specific reaction type. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are hydrogenated organic molecules. Substitution reactions yield new palladium complexes with different ligands .
相似化合物的比较
Similar Compounds
Some compounds similar to palladium ethylenediamine dichloride include:
- Dichloro(1,2-diaminoethane)palladium(II)
- Dichloro(ethylenediamine)platinum(II)
- (2,2′-Bipyridine)dichloropalladium(II)
Uniqueness
Palladium ethylenediamine dichloride is unique due to its specific coordination environment and the presence of the ethylenediamine ligand, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers a balance of stability and reactivity, making it particularly effective in various catalytic applications .
属性
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937000 | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16483-18-4 | |
| Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


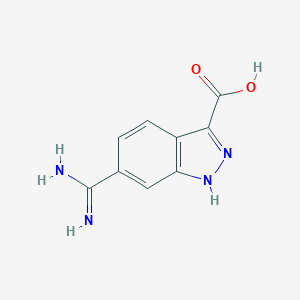
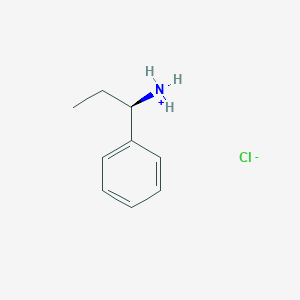
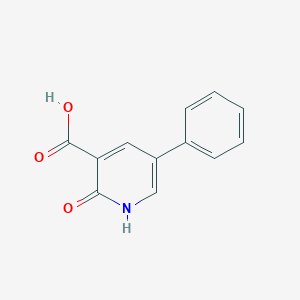
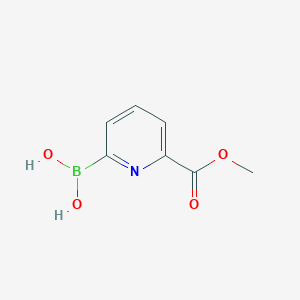
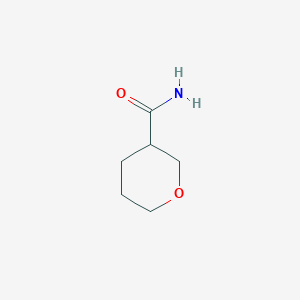
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-](/img/structure/B174364.png)
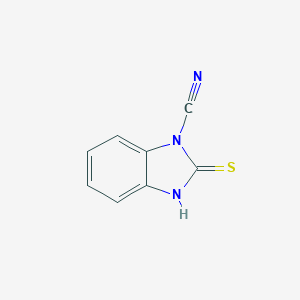
![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)
